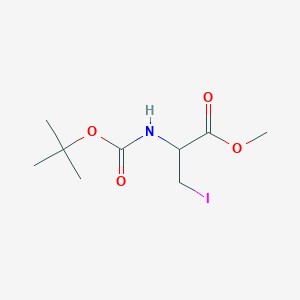

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407813 | |

| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889670-02-4 | |

| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in the synthesis of non-natural α-amino acids and a valuable reagent in medicinal chemistry and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, which is particularly useful in peptide bond formation as it can be easily removed under acidic conditions.[1] The iodine atom at the 3-position makes the compound reactive in nucleophilic substitution reactions, enabling the introduction of various functional groups.[1]

This document details a reliable two-step synthetic route starting from the commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester. The process involves the tosylation of the primary alcohol followed by a Finkelstein reaction to introduce the iodide.

Reaction Scheme

The overall synthetic pathway is illustrated below. The first step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester into a good leaving group, a tosylate. In the second step, the tosylate is displaced by iodide to yield the final product.

Caption: Two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, including yields and physical properties of the intermediate and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Optical Rotation [α]D | Reference |

| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | C₁₅H₂₁NO₇S | 371.40 | 64-69 | 74-76 | +3.0° (c 2.0, MeOH) | [3] |

| This compound | C₉H₁₆INO₄ | 329.13 | 80-82 | 45-47 | -3.7° (c 3.0, MeOH) | [3] |

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This procedure details the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester.

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol)

-

Dichloromethane (CH₂Cl₂) (250 mL)

-

4-Dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol)

-

Trimethylamine hydrochloride (Me₃NHCl) (1.1 g, 12 mmol)

-

p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (22.7 g, 119 mmol)

-

Triethylamine (Et₃N) (17 mL, 119 mmol)

-

2M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

4-DMAP, Me₃NHCl, and p-toluenesulfonyl chloride are added to the cooled solution.

-

A solution of triethylamine in 50 mL of dichloromethane is added dropwise over 40 minutes at 0°C.

-

The resulting slurry is stirred at 0°C for 2 hours.

-

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

-

The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

-

The crude product is recrystallized from hot (40°C) petroleum ether (bp 35-45°C) to yield the pure product as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (this compound)

This procedure describes the conversion of the tosylated intermediate to the final iodo-compound via a Finkelstein reaction.

Materials:

-

N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol)

-

Acetone (160 mL)

-

Sodium iodide (NaI) (13.4 g, 89.0 mmol)

-

Petroleum ether (bp 35-45°C)

Procedure:

-

A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and acetone.

-

Sodium iodide is added in one portion while stirring at room temperature.

-

The reaction mixture is stirred for 30 minutes at 0°C.

-

The crude product is dissolved in hot (40°C) petroleum ether.

-

The solution is cooled to room temperature and then to 0°C. Once a precipitate appears, the mixture is cooled at -20°C for 1 hour.

-

The white to pale yellow crystals are collected by suction filtration and washed with cold petroleum ether to yield the final product.

Note on Stability: The iodoalanine derivative can be unstable, and it is recommended to cool the solution in an ice-water bath during concentration.[3] For long-term storage, temperatures of -20°C to -80°C are recommended, with protection from light.[4][5]

Workflow Diagram

The experimental workflow for the synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis.

References

Boc-3-iodo-Ala-OMe CAS number and physical properties

An In-Depth Technical Guide to Boc-3-iodo-Ala-OMe: Properties, Synthesis, and Applications

Introduction

N-Boc-3-iodo-alanine methyl ester, commonly referred to as Boc-3-iodo-Ala-OMe, is a pivotal synthetic building block in medicinal chemistry and drug development. As a derivative of the amino acid alanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. The presence of an iodine atom at the β-position makes it a versatile substrate for carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of non-natural amino acids. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.

Chemical Identification and Physical Properties

Boc-3-iodo-Ala-OMe exists as L- and D-isomers, as well as a racemic mixture. It is crucial to use the correct stereoisomer for specific biological applications.

Table 1: Chemical Identifiers for Boc-3-iodo-Ala-OMe Isomers

| Isomer | L-form (Boc-3-iodo-L-Ala-OMe) | D-form (Boc-3-iodo-D-Ala-OMe) | DL-form (Racemic) |

| CAS Number | 93267-04-0[1][2][3][4][5] | 170848-34-7[4][6][7][8][9][10][11] | 889670-02-4[3][12][13][14][15][16] |

| Synonyms | N-Boc-3-iodo-L-alanine methyl ester, Boc-Ala(3-I)-OMe[1][3] | N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester, Boc-β-iodo-D-Ala-OMe[6][8] | N-Boc-3-iodo-DL-alanine methyl ester[3][13] |

Table 2: Physical and Chemical Properties of Boc-3-iodo-Ala-OMe

| Property | L-form | D-form | General |

| Molecular Formula | C₉H₁₆INO₄[1][2] | C₉H₁₆INO₄[8] | C₉H₁₆INO₄[12] |

| Molecular Weight | 329.1 g/mol [1] | 329.13 g/mol [6][7][9][10] | 329.13 g/mol [12] |

| Appearance | White to yellow powder/crystal[2][3] | White to light yellow solid[7][8][9] | - |

| Melting Point | 49-53 °C[2][3] | 55-61 °C[4][8][9][10] | - |

| Optical Rotation | [α]²⁰/D: -3.0° to -5.0° (c=2 in Methanol)[2][3] | [α]²⁰/D: -43 ± 2° (c=1 in CHCl₃)[8] | - |

| Solubility | - | - | Soluble in water and 1% acetic acid[17] |

| Storage | Refrigerated (0-10°C)[3] | 2-8°C[4][6][7][9][10] | Store in freezer, under -20°C[16] |

Experimental Protocols

Synthesis of Boc-3-iodo-Ala-OMe

A common method for synthesizing Boc-3-iodo-Ala-OMe is from the readily available N-Boc-L-serine methyl ester. The hydroxyl group of serine is converted into a better leaving group, which is then displaced by iodide.

Method 1: From N-Boc-L-serine methyl ester via a tosylate intermediate [18]

-

Tosylation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP) in dichloromethane (CH₂Cl₂) at 0°C. This converts the hydroxyl group into a tosylate.

-

Iodide Displacement: The resulting N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is dissolved in acetone. Sodium iodide (NaI) is added, and the mixture is stirred at room temperature. The tosylate group undergoes Sₙ2 displacement by the iodide ion to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

-

Purification: The product is purified by crystallization from petroleum ether to yield white to pale yellow crystals.

Application in Negishi Cross-Coupling Reactions

Boc-3-iodo-Ala-OMe is a key precursor for synthesizing complex, non-natural amino acids via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[4][19] This reaction is instrumental in creating derivatives like 2',6'-dimethyl-L-tyrosine, a component of potent synthetic opioid ligands.[4][11]

General Protocol for Microwave-Assisted Negishi Coupling: [4][5]

-

Organozinc Reagent Formation: The iodoalanine derivative is first converted into an organozinc reagent. This is typically achieved by reacting Boc-3-iodo-Ala-OMe with zinc dust.

-

Coupling Reaction: The freshly prepared organozinc reagent is then coupled with an aryl halide (e.g., 4-iodo-m-xylene to form the dimethyl-tyrosine backbone) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos).

-

Microwave Irradiation: The reaction is often carried out in a microwave reactor to significantly reduce reaction times and improve yields.

-

Workup and Purification: After the reaction is complete, the mixture is worked up and the desired product is purified using column chromatography.

Boc Group Deprotection

The Boc protecting group is acid-labile and can be readily removed to liberate the free amine for subsequent peptide coupling or other modifications.

Standard Boc Deprotection Protocol: [20]

-

Reaction Setup: The Boc-protected amino acid ester is dissolved in a suitable solvent such as dioxane, ethyl acetate, or dichloromethane.

-

Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of hydrogen chloride (HCl) in dioxane, is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until all the starting material is consumed (usually 1-2 hours).

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting amine salt is often precipitated by adding a non-polar solvent like cold diethyl ether, then collected by filtration and dried.

Applications in Drug Development

Boc-3-iodo-Ala-OMe is a valuable intermediate in the synthesis of pharmacologically active molecules. Its ability to participate in cross-coupling reactions allows for the introduction of diverse side chains, leading to novel amino acid structures that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[8][13]

Synthesis of Opioid Ligands

One of the most significant applications is in the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt). Opioid peptides containing Dmt at the N-terminus often exhibit enhanced potency and selectivity for opioid receptors (mu, delta, and kappa).[5][11] These receptors are G-protein-coupled receptors (GPCRs) that mediate the analgesic and other effects of opioids.

Opioid Receptor Signaling Pathway

The activation of opioid receptors by an agonist initiates a cascade of intracellular events. This signaling is central to the therapeutic effects of opioids.

-

Agonist Binding: An opioid agonist binds to the receptor.

-

G-Protein Activation: The receptor-agonist complex activates an associated inhibitory G-protein (Gᵢ/G₀), causing the dissociation of its Gα and Gβγ subunits.[12][17]

-

Downstream Effects:

-

The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[10][17]

-

The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).[9][10][17]

-

-

Signal Modulation: The pathway can also involve other effectors like the MAP kinase pathway.[12]

Intermediate for Eluxadoline

Boc-3-iodo-Ala-OMe is also an intermediate in the synthesis of Eluxadoline.[5] Eluxadoline (Viberzi) is a medication used to treat diarrhea-predominant irritable bowel syndrome (IBS-D).[1][18] It has a unique mechanism of action, acting as an agonist at mu (µ) and kappa (κ) opioid receptors while simultaneously acting as an antagonist at the delta (δ) opioid receptor.[1][2][6][8][18] This mixed-activity profile allows it to reduce abdominal pain and diarrhea with a lower risk of constipation compared to conventional opioids.[2][6]

Conclusion

N-Boc-3-iodo-alanine methyl ester is a highly valuable and versatile reagent for organic synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides an efficient route to novel and synthetically challenging amino acids. These products serve as critical components in the development of advanced therapeutics, from potent opioid ligands to targeted treatments for gastrointestinal disorders, underscoring the importance of Boc-3-iodo-Ala-OMe in modern medicinal chemistry.

References

- 1. Eluxadoline - Wikipedia [en.wikipedia.org]

- 2. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iodochem.com [iodochem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Eluxadoline? [synapse.patsnap.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Opioid Receptors: Overview [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arctomsci.com [arctomsci.com]

- 14. americanelements.com [americanelements.com]

- 15. CAS#:889670-02-4 | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | Chemsrc [chemsrc.com]

- 16. 889670-02-4|Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate|BLD Pharm [bldpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Boc-L-3-iodoalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Boc-L-3-iodoalanine methyl ester. This key building block is instrumental in the synthesis of non-natural amino acids and peptides, finding significant application in drug discovery and development. A thorough understanding of its NMR spectral features is crucial for quality control, reaction monitoring, and unambiguous structural verification.

Molecular Structure and NMR-Active Nuclei

Boc-L-3-iodoalanine methyl ester, systematically named methyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, possesses a molecular weight of 329.14 g/mol and the molecular formula C₉H₁₆INO₄. The structure contains a chiral center at the α-carbon (Cα) and several NMR-active nuclei, primarily ¹H and ¹³C, which are fundamental to its structural elucidation.

Caption: Molecular structure of Boc-L-3-iodoalanine methyl ester.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for Boc-L-3-iodoalanine methyl ester in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~5.10 | d | 1H | NH | J = ~7.5 Hz |

| ~4.50 | m | 1H | α-CH | |

| ~3.75 | s | 3H | OCH₃ | |

| ~3.55 | dd | 1H | β-CH₂ | J = ~10.5, ~4.5 Hz |

| ~3.40 | dd | 1H | β-CH₂ | J = ~10.5, ~6.0 Hz |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for Boc-L-3-iodoalanine methyl ester in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | Ester C=O |

| ~155.0 | Boc C=O |

| ~80.5 | C (CH₃)₃ |

| ~53.0 | α-CH |

| ~52.5 | OC H₃ |

| ~28.3 | C(C H₃)₃ |

| ~10.0 | β-CH₂ |

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of Boc-L-3-iodoalanine methyl ester is essential for accurate characterization.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of Boc-L-3-iodoalanine methyl ester into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Dissolution: Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved. If necessary, the sample can be briefly sonicated.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow for NMR Characterization

The structural elucidation of Boc-L-3-iodoalanine methyl ester using NMR spectroscopy follows a logical workflow.

Caption: Workflow for the NMR characterization of the compound.

Conclusion

The ¹H and ¹³C NMR characterization of Boc-L-3-iodoalanine methyl ester is fundamental for its use in synthetic chemistry and drug development. While experimental data is not widely published, a reliable prediction of its NMR spectra can be made based on analogous structures. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring accurate structural verification and quality control for researchers and scientists in the field. The combination of detailed data presentation and standardized methodologies in this guide serves as a valuable resource for the scientific community.

Stability and proper storage conditions for Boc-3-iodo-Ala-OMe

An In-depth Technical Guide to the Stability and Proper Storage of Boc-3-iodo-Ala-OMe

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of their work. Boc-3-iodo-Ala-OMe, a key building block in peptide synthesis and medicinal chemistry, is no exception. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3-iodo-Ala-OMe to ensure its optimal performance and longevity.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-3-iodo-Ala-OMe is presented in Table 1. Understanding these properties is the first step in establishing appropriate handling and storage protocols.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester | [1][2] |

| Synonyms | Boc-β-iodo-L-Ala-OMe, Boc-Ala(3-I)-OMe | [2][3] |

| CAS Number | 93267-04-0 | [1][2][3] |

| Molecular Formula | C9H16INO4 | [2][4] |

| Molecular Weight | 329.14 g/mol | [4] |

| Appearance | White to pale yellow or off-white solid/powder/crystal | [1][4] |

| Melting Point | 49.0 to 53.0 °C / 57 - 61 °C | [1][4] |

| Purity | >95% to ≥ 99.5% (Chiral HPLC) | [3][4] |

| Optical Rotation | [a]20D = -43 ± 2º (c=1 in CHCl3) | [4] |

Stability Profile

Boc-3-iodo-Ala-OMe is generally considered stable under the recommended storage conditions.[3] However, its stability is contingent on several factors, primarily temperature and light exposure.

Thermal Stability: While specific degradation kinetics are not readily available in public literature, the recommended storage temperature of 0-8°C suggests that the compound is susceptible to degradation at higher temperatures.[4][5][6] Elevated temperatures can accelerate the decomposition of the molecule, potentially leading to the loss of the Boc protecting group or the elimination of hydrogen iodide.

Light Sensitivity: The compound is explicitly identified as being light-sensitive.[3] Exposure to light, particularly UV radiation, can induce photochemical degradation. This is a common characteristic of iodo-containing organic molecules, where the carbon-iodine bond can be cleaved by light energy, leading to the formation of radical species and subsequent decomposition products.

Incompatible Materials: To prevent chemical reactions that could degrade the product, it is crucial to avoid contact with the following materials:

-

Strong oxidizing agents: These can react with the iodide, potentially oxidizing it.[3]

-

Strong acids: Acidic conditions can lead to the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.[3]

-

Strong bases: Basic conditions can promote elimination reactions, leading to the formation of dehydroalanine derivatives.[3]

Hazardous Decomposition Products: In the event of decomposition, either through thermal stress or chemical reaction, the following hazardous substances may be produced:

Recommended Storage Conditions

To maintain the purity and integrity of Boc-3-iodo-Ala-OMe, the following storage conditions are recommended by various suppliers and safety data sheets.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Refrigerate at 0 - 8°C | To minimize thermal degradation. | [4][5][6] |

| Light | Protect from light | To prevent photochemical decomposition. | [3] |

| Atmosphere | Store in a tightly closed container | To prevent exposure to moisture and atmospheric contaminants. | [3] |

| Location | Store in a dry, well-ventilated place | To prevent moisture uptake and ensure a safe storage environment. | [7] |

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of Boc-3-iodo-Ala-OMe are not publicly available, a general workflow for assessing the stability of a chemical compound like this can be outlined. This serves as a template for researchers wishing to conduct their own stability studies.

General Stability Assessment Workflow:

Potential Degradation Pathways

Based on the known reactivity of similar compounds and the listed incompatibilities, several potential degradation pathways for Boc-3-iodo-Ala-OMe can be proposed. Understanding these pathways can aid in the development of analytical methods for detecting degradation products.

Handling and Safety Precautions

When handling Boc-3-iodo-Ala-OMe, it is important to adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ensure adequate ventilation in the handling area to avoid inhalation of dust.[3]

-

An eyewash station and safety shower should be readily accessible.[3]

Handling:

-

Avoid the formation of dust.[3]

-

Do not ingest or inhale the compound.[3]

-

Avoid contact with skin and eyes.[3]

Disposal:

-

Dispose of the compound and its container in accordance with local, regional, and national regulations.

-

The compound should not be released into the environment.[3]

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of Boc-3-iodo-Ala-OMe, thereby contributing to the integrity and success of their research and development endeavors.

References

- 1. N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester | 93267-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. BOC-3-IODO-D-ALANINE METHYL ESTER | 170848-34-7 [chemicalbook.com]

- 6. BOC-3-IODO-D-ALANINE METHYL ESTER | 170848-34-7 [amp.chemicalbook.com]

- 7. CAS 889670-02-4 | Boc-3-iodo-D-alanine methyl ester - Synblock [synblock.com]

Spectroscopic and Synthetic Profile of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a general synthetic approach for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. This compound, a derivative of the amino acid alanine, is a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other complex molecules. Due to the limited availability of specific experimental data in the public domain, this guide presents a combination of reported information for stereoisomers and predicted spectroscopic data based on the compound's structure.

Chemical Identity

| Property | Value |

| IUPAC Name | methyl (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate |

| Synonyms | N-Boc-3-iodo-L-alanine methyl ester, Boc-L-Ala(I)-OMe |

| Molecular Formula | C₉H₁₆INO₄ |

| Molecular Weight | 329.13 g/mol |

| CAS Number | 170848-34-7 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent and the spectrometer used.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.30 | d | 1H | NH |

| ~ 4.50 | m | 1H | α-CH |

| ~ 3.75 | s | 3H | OCH₃ |

| ~ 3.50 & ~3.35 | dd, dd | 2H | β-CH₂ (diastereotopic) |

| 1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (ester) |

| ~ 155.0 | C=O (Boc) |

| ~ 80.5 | C(CH₃)₃ |

| ~ 54.0 | α-CH |

| ~ 52.5 | OCH₃ |

| ~ 28.3 | C(CH₃)₃ |

| ~ 10.0 | β-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3350 | N-H stretch |

| ~ 2980, 2930 | C-H stretch (aliphatic) |

| ~ 1745 | C=O stretch (ester) |

| ~ 1710 | C=O stretch (carbamate) |

| ~ 1505 | N-H bend |

| ~ 1160 | C-O stretch |

Mass Spectrometry

| m/z | Assignment |

| 330.0197 | [M+H]⁺ |

| 352.0016 | [M+Na]⁺ |

| 274.0459 | [M-C₄H₉O+H]⁺ (loss of tert-butoxy) |

| 229.9880 | [M-Boc+H]⁺ |

Experimental Protocols

Reaction: Conversion of a hydroxyl group to an iodide via an Appel-type reaction.

Materials:

-

N-Boc-L-serine methyl ester

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of N-Boc-L-serine methyl ester in anhydrous dichloromethane, add triphenylphosphine and imidazole at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of a synthetic compound and the logical relationship of the spectroscopic data to the chemical structure.

Caption: General workflow from synthesis to spectroscopic analysis.

Caption: Relationship between spectroscopic data and chemical structure.

A Technical Guide to High-Purity Boc-3-iodo-L-alanine Methyl Ester for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-3-iodo-L-alanine methyl ester (Boc-3-iodo-L-Ala-OMe) is a crucial synthetic building block in pharmaceutical and chemical research. Its structure, featuring a protected amino group, a methyl-esterified carboxyl group, and a reactive iodinated side chain, makes it a versatile intermediate for the synthesis of non-natural amino acids, modified peptides, and complex organic molecules. The high purity of this reagent is paramount for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes. This guide provides an in-depth overview of commercial suppliers of high-purity Boc-3-iodo-L-Ala-OMe, detailed experimental protocols for its synthesis and application, and visual diagrams of key workflows and decision-making processes.

Commercial Suppliers of High-Purity Boc-3-iodo-L-Ala-OMe

The following table summarizes the offerings of various commercial suppliers for high-purity Boc-3-iodo-L-Ala-OMe. Researchers should note that purity levels and available analytical data can vary between batches and suppliers. It is always recommended to request a lot-specific certificate of analysis.

| Supplier | Brand | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation | Storage Conditions |

| Thermo Fisher Scientific | Thermo Scientific Chemicals | 98% | 93267-04-0 | 329.13 | Not specified | Not specified | Light sensitive, store in dark, cool, dry place |

| Thermo Fisher Scientific | Acros Organics | 97% (>=96.0% by HPLC) | 93267-04-0 | 329.13 | 49-53 | -3.0° to -5.0° (c=2 in methanol) | Not specified |

| Sigma-Aldrich | Aldrich | 99% | 93267-04-0 | 329.13 | Not specified | [α]22/D −4°, c = 2 in methanol | 2-8°C |

| TCI Chemicals | >98.0% (HPLC) | 93267-04-0 | 329.13 | 49.0-53.0 | -3.0° to -5.0° (c=3, MeOH) | 0-10°C, Heat Sensitive | |

| Otto Chemie Pvt. Ltd. | 99% | 93267-04-0 | 329.13 | 50-52 | Not specified | 2-8°C | |

| Chem-Impex | ≥ 99.5% (Chiral HPLC) (for D-isomer) | 170848-34-7 | 329.14 | 57-61 | [a]20D = -43 ± 2º (C=1 in CHCl3) (for D-isomer) | 0-8°C |

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester

This protocol is adapted from a reliable Organic Syntheses procedure and outlines the conversion of N-Boc-L-serine methyl ester to the desired iodinated compound.[1]

Materials:

-

N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

Sodium Iodide (NaI)

-

Acetone (ACS Reagent grade)

-

Petroleum ether (bp 35-45°C)

Procedure:

-

In a 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, charge 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and 160 mL of acetone.

-

Stir the solution at room temperature and add 13.4 g (89.0 mmol) of NaI in one portion.

-

Stir the reaction mixture in the dark at room temperature for 3 days.

-

After 3 days, add an additional 3.3 g (22 mmol) of NaI and continue stirring for one more day.

-

Concentrate the reaction mixture by rotary evaporation.

-

Partition the residue between 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer and wash it with 50 mL of a 10% aqueous sodium thiosulfate solution, followed by 50 mL of brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate by rotary evaporation to yield a solid.

-

To purify, dissolve the solid in 30 mL of hot (40°C) petroleum ether.

-

Cool the solution to room temperature and then to 0°C to induce crystallization.

-

Once a precipitate appears, cool the mixture at -20°C for 1 hour.

-

Collect the white to pale yellow crystals of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester by filtration on a Büchner funnel and wash with cold petroleum ether.

Palladium-Catalyzed Cross-Coupling Reaction Using Boc-3-iodo-L-Ala-OMe

This protocol details a general procedure for a Negishi-type cross-coupling reaction, a common application for this building block.[1]

Materials:

-

N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester (3)

-

Zinc dust

-

Dimethylformamide (DMF)

-

Aryl iodide or bromide (e.g., methyl 4-iodobenzoate)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

-

Tri-o-tolylphosphine

Procedure:

-

Activate zinc dust by stirring it with 1M HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the activated zinc dust (e.g., 2.6 g, 40 mmol) in anhydrous DMF (14 mL).

-

Add 1 mL of DMF via syringe.

-

Add a solution of 10.8 g (33 mmol) of iodide 3 in 14 mL of DMF dropwise to the well-stirred zinc suspension at 0°C.

-

Stir the reaction mixture for 30 minutes at 0°C to form the organozinc reagent.

-

Remove the ice bath and add the aryl halide (e.g., 7.9 g, 30 mmol of methyl 4-iodobenzoate), 0.137 g (0.15 mmol) of Pd2(dba)3, and 0.183 g (0.6 mmol) of tri-o-tolylphosphine.

-

Stir the reaction mixture at 60°C for 5 hours.

-

Cool the reaction to room temperature and quench by adding 2M HCl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

References

An In-depth Technical Guide on the Synthesis of Boc-β-iodo-alanine Methyl Ester

This technical guide provides a detailed overview of the established synthetic route to N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. While the title suggests an electrophilic iodination, it is crucial to note that the direct electrophilic iodination at the β-carbon of Boc-alanine methyl ester is not a practically viable method due to the lack of activation at this position. The accepted and widely used approach involves a two-step sequence starting from the readily available N-Boc-L-serine methyl ester. This process includes the conversion of the hydroxyl group into a superior leaving group, followed by a nucleophilic substitution with an iodide source.

Rationale for the Synthetic Approach: The Challenge of Direct β-Iodination

Direct electrophilic iodination of aliphatic C-H bonds, such as those at the β-position of an alanine derivative, is inherently challenging. The C-H bond is strong and unreactive towards common electrophilic iodinating reagents. For an electrophilic substitution to occur, the carbon atom typically needs to be part of an electron-rich system, such as an aromatic ring, or be activated by an adjacent functional group that can form a stable intermediate like an enol or enolate. In the case of Boc-alanine methyl ester, the β-carbon lacks such activation, making direct electrophilic attack unfavorable.

Consequently, a more strategic approach is employed, transforming the β-position into a site susceptible to nucleophilic attack. This is achieved by starting with a precursor where a functional group at the β-position can be converted into a good leaving group. N-Boc-L-serine methyl ester is the ideal starting material for this purpose, as its β-hydroxyl group can be readily transformed.

The Established Synthetic Pathway: A Two-Step Conversion from N-Boc-L-Serine Methyl Ester

The most reliable synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is a two-step process:

-

Tosylation of the Hydroxyl Group: The hydroxyl group of N-Boc-L-serine methyl ester is converted into a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group, setting the stage for the subsequent substitution.

-

Nucleophilic Substitution (Finkelstein Reaction): The tosylated intermediate is then treated with a source of iodide ions, typically sodium iodide (NaI), in a nucleophilic substitution reaction to yield the desired product.[1]

The overall transformation is depicted in the workflow below:

Caption: Overall workflow for the synthesis of N-Boc-β-iodo-L-alanine methyl ester.

Mechanism of the Tosylation Step

The first step involves the reaction of N-Boc-L-serine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et3N), and often a catalyst like 4-dimethylaminopyridine (DMAP).[2] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[3][4] The base then deprotonates the resulting oxonium ion to yield the tosylated product.

Caption: Mechanism of the tosylation of the serine derivative.

Mechanism of the Iodination Step (Finkelstein Reaction)

Caption: S_N2 mechanism for the conversion of the tosylate to the iodide.

Quantitative Data

The following table summarizes representative quantitative data for the two-step synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

| Step | Starting Material | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |

| 1. Tosylation | N-Boc-L-serine methyl ester | TsCl, Et₃N, DMAP, Me₃NHCl | CH₂Cl₂ | 2 h | 0 °C | 64-69 | [2] |

| 2. Iodination | N-Boc-O-tosyl-L-serine methyl ester | NaI | Acetone | 4 days | Room Temp. | 80-82 | [2] |

Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses.[2]

Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and dichloromethane (200 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

To the cooled solution, 4-dimethylaminopyridine (DMAP, 0.700 g, 6.0 mmol), trimethylamine hydrochloride (Me₃NHCl, 1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 22.7 g, 119 mmol) are added.

-

A solution of triethylamine (Et₃N, 17 mL, 119 mmol) in dichloromethane (50 mL) is added dropwise to the reaction mixture at 0 °C over 40 minutes.

-

The resulting slurry is stirred at 0 °C for 2 hours.

-

The reaction is quenched by pouring the mixture into a mixture of ice (100 mL), water (100 mL), and 2M HCl solution (50 mL).

-

The aqueous layer is extracted with dichloromethane (100 mL).

-

The combined organic layers are washed with brine (2 x 60 mL), dried over magnesium sulfate, and concentrated by rotary evaporation.

-

The crude product is purified by recrystallization to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester as a white solid (Yield: 28.3-30.8 g, 64-69%).

Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

-

A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and acetone (160 mL).

-

The solution is stirred at room temperature, and sodium iodide (NaI, 13.4 g, 89.0 mmol) is added in one portion.

-

The reaction mixture is stirred in the dark for 3 days.

-

An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for an additional day. The reaction progress can be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure at 0 °C.

-

The residue is partitioned between ethyl acetate (100 mL) and water (100 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with 10% aqueous sodium thiosulfate solution (50 mL) and brine (50 mL), then dried over magnesium sulfate and concentrated.

-

The crude product is purified by recrystallization from petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals (Yield: 19.4-20.0 g, 80-82%).

Conclusion

The synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester is efficiently achieved through a robust two-step sequence starting from N-Boc-L-serine methyl ester. This method, involving the formation of a tosylate intermediate followed by a Finkelstein reaction, is highly reproducible and provides the desired product in good overall yield. This β-iodoalanine derivative is a valuable building block in organic synthesis, particularly for the preparation of a wide range of non-natural α-amino acids via palladium-catalyzed cross-coupling reactions.[2] Understanding the nuances of this synthetic pathway is crucial for researchers in drug discovery and development who utilize such modified amino acids to enhance the properties of peptide-based therapeutics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

Starting Materials and Synthesis of Boc-3-iodo-Ala-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic routes for the preparation of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe), a crucial building block in the synthesis of non-natural α-amino acids and for incorporation into peptides.[1][2] This document outlines the primary synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in its efficient preparation.

Core Synthetic Strategy

The most prevalent and well-documented starting material for the synthesis of Boc-3-iodo-Ala-OMe is N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe) .[1][3][4][5][6] The general approach involves the conversion of the primary alcohol of the serine side chain into a suitable leaving group, followed by nucleophilic substitution with an iodide source. Two primary methods are commonly employed: a two-step procedure involving a tosylate intermediate and a one-pot iodination reaction.

Two-Step Synthesis via Tosylate Intermediate

This reliable method involves the tosylation of the hydroxyl group of Boc-L-Ser-OMe, followed by a Finkelstein reaction with sodium iodide.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

The initial step is the activation of the hydroxyl group of N-Boc-L-serine methyl ester by converting it to a tosylate.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

The tosylated intermediate is then converted to the desired iodo-derivative through nucleophilic substitution with sodium iodide.

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Tosylation | N-(tert-butoxycarbonyl)-L-serine methyl ester | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | p-toluenesulfonyl chloride, 4-dimethylaminopyridine, triethylamine hydrochloride, triethylamine | Dichloromethane | 64-69% | [3][7] |

| Iodination | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | Sodium Iodide | Acetone | 80-82% | [3][7] |

Experimental Protocol

A. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [3]

-

A 500-mL round-bottomed flask is charged with 26.1 g (119 mmol) of N-(tert-butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

To the cooled solution, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), 1.1 g (12 mmol) of triethylamine hydrochloride, and 22.7 g (119 mmol) of freshly recrystallized p-toluenesulfonyl chloride are added.

-

A solution of 17 mL (119 mmol) of triethylamine in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.

-

The resulting slurry is stirred at 0°C for 2 hours.

-

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

-

The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

-

The crude product is recrystallized from diethyl ether/petroleum ether to yield 28.3-30.8 g (64-69%) of the product as a white solid.

B. N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [3][7]

-

A 250-mL round-bottomed flask is charged with 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and 160 mL of acetone.

-

The solution is stirred at room temperature, and 13.4 g (89.0 mmol) of sodium iodide is added in one portion.

-

The reaction mixture is stirred in the dark for 3 days. An additional 3.3 g (22 mmol) of sodium iodide is added, and stirring is continued for another day.

-

The solvent is removed by rotary evaporation, and the residue is partitioned between 100 mL of water and 100 mL of diethyl ether.

-

The aqueous layer is extracted with two 50-mL portions of diethyl ether.

-

The combined organic layers are washed with 50 mL of 10% sodium thiosulfate solution and 50 mL of brine, then dried over magnesium sulfate and concentrated.

-

The crude product is recrystallized from petroleum ether to yield 19.4-20.0 g (80-82%) of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.

One-Pot Synthesis from Boc-L-Serine Methyl Ester

An alternative, more direct method involves a one-pot reaction using triphenylphosphine, imidazole, and iodine.

Quantitative Data

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropionate | Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropionate | Triphenylphosphine, Imidazole, Iodine | Dichloromethane | 68% | [1] |

Experimental Protocol[1]

-

A mixture of triphenylphosphine (131 g, 0.500 mol) and imidazole (34 g, 0.50 mol) in 600 mL of dichloromethane is cooled to 0°C.

-

Iodine (127 g, 0.50 mol) is added in batches over 30 minutes.

-

The cooling bath is removed, and the mixture is stirred for 30 minutes.

-

The mixture is cooled to 0°C again, and a solution of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropionate (73 g, 0.33 mol) in 300 mL of dichloromethane is added dropwise.

-

After the addition, the cooling bath is removed, and the mixture is warmed to room temperature and stirred for 1.5 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

Methyl tert-butyl ether (400 mL) is added to the residue, and the mixture is filtered to remove triphenylphosphine oxide.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford 74.0 g (68% yield) of the product as a colorless solid.

Visualizing the Synthesis

Synthetic Pathways

Caption: Synthetic routes to Boc-3-iodo-Ala-OMe.

General Experimental Workflow

References

- 1. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-(tert-Butoxycarbonyl)-L-serine Methyl Ester | 2766-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

Material safety data sheet (MSDS) for Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. The information compiled is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Properties

This compound is a halogenated amino acid derivative commonly used in organic synthesis, particularly in the preparation of peptides and peptidomimetics. The presence of the tert-butoxycarbonyl (Boc) protecting group and the iodo functional group makes it a versatile building block.

| Property | Value | Source |

| CAS Number | 889670-02-4 | |

| Molecular Formula | C₉H₁₆INO₄ | |

| Molecular Weight | 329.13 g/mol | |

| IUPAC Name | methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Synonyms | N-Boc-3-iodo-DL-alanine methyl ester, (R)-Methyl 2-(Tert-Butoxycarbonylamino)-3-Iodopropanoate | |

| Appearance | Solid | |

| Boiling Point | 356.5 °C at 760 mmHg | |

| Density | 1.551 g/cm³ | |

| Flash Point | 169.4 °C | |

| Storage Temperature | 2-8°C, protect from light |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Adherence to safety protocols is essential to minimize risk.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Emergency Response Flowchart

Caption: Emergency response decision tree for chemical exposure incidents.

Toxicological and Ecological Information

| Data Type | Information |

| Acute Toxicity (LD50/LC50) | No specific data is available for this compound. Harmful if swallowed (H302). Many halogenated hydrocarbons exhibit moderate to high toxicity. |

| Skin Corrosion/Irritation | Causes skin irritation (H315). |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319). |

| Respiratory Sensitization | May cause respiratory irritation (H335). |

| Carcinogenicity | No data available. Some halogenated organic compounds are known to be carcinogenic. |

| Ecological Information | No specific data is available. Iodinated organic compounds can be toxic to aquatic life and may persist in the environment. Proper disposal is crucial to prevent environmental contamination. |

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (ANSI Z87.1 compliant). |

| Skin Protection | Chemical-resistant lab coat. |

| Hand Protection | Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance data. |

| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood. |

General Laboratory Handling Workflow

Caption: Standard workflow for handling this compound.

Protocol: General Use in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This compound is a key reagent in Boc-SPPS for introducing an iodinated alanine residue.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling:

-

Activate the carboxyl group of this compound. Common activating agents include HBTU or HATU in the presence of a base like DIEA.

-

Dissolve the Boc-protected amino acid and activating reagents in a suitable solvent like DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

-

-

Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF). This step requires specialized equipment and extreme caution.

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area. |

| Major Spill | Evacuate the laboratory and alert others. Contact your institution's emergency response team. |

Fire-Fighting and Disposal

| Aspect | Guidelines |

| Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Halogenated agents can also be effective. Specific Hazards: Combustion may produce toxic fumes, including hydrogen iodide, carbon oxides, and nitrogen oxides. |

| Disposal | Dispose of this compound and any contaminated materials as hazardous waste. Do not pour down the drain. All waste must be placed in a sealed, properly labeled container and disposed of according to local, state, and federal regulations. Reduction of iodine waste to iodide with a reducing agent like sodium thiosulfate is a common laboratory practice before disposal. |

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Using Boc-3-iodo-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe) is a versatile synthetic building block primarily utilized in the synthesis of novel, non-natural α-amino acids. While direct SN2-type nucleophilic substitutions on this substrate are less common, it serves as an excellent precursor for organometallic intermediates that readily participate in palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of carbon-based substituents at the β-position of the alanine backbone, providing access to a diverse range of structurally complex amino acids for incorporation into peptides and other bioactive molecules.

The primary application of Boc-3-iodo-Ala-OMe in nucleophilic substitution-type reactions involves its conversion to a more reactive organozinc reagent. This intermediate subsequently undergoes Negishi cross-coupling with various aryl and vinyl halides. This approach has proven to be a robust and effective method for the synthesis of substituted phenylalanine analogs and other unnatural amino acids.[1][2] The resulting products are valuable in drug discovery and development for creating modified peptides with enhanced biological activity and pharmacological properties.[3]

Key Applications

-

Synthesis of Non-Natural Amino Acids: The principal application lies in the synthesis of β-substituted alanine derivatives, particularly substituted phenylalanines, through palladium-catalyzed cross-coupling reactions.[1][2][4]

-

Peptide Synthesis: The resulting novel amino acids can be incorporated into peptide sequences to modulate their structure, stability, and biological function.

-

Drug Development: Modified peptides and amino acid derivatives are crucial in the development of new therapeutic agents, including enzyme inhibitors and receptor ligands.[3]

-

Bioconjugation: The ability to introduce diverse functional groups facilitates the development of probes and labeled biomolecules for diagnostic and research purposes.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative yields for the Negishi cross-coupling of the organozinc reagent derived from Boc-3-iodo-Ala-OMe with various aryl halides.

Table 1: Negishi Coupling with para- and meta-Substituted Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Yield (%) |

| 1 | 4-Iodobenzonitrile | Pd₂(dba)₃ (0.5) | SPhos (1.0) | 91 |

| 2 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (0.5) | SPhos (1.0) | 88 |

| 3 | 4-Iodoanisole | Pd₂(dba)₃ (0.5) | SPhos (1.0) | 85 |

| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 82 |

| 5 | 3-Iodopyridine | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 75 |

| 6 | 4-Fluoroiodobenzene | Pd(OAc)₂ / P(o-Tol)₃ | Not Specified | >95 |

Data adapted from literature reports. Conditions may vary.

Table 2: Negishi Coupling with ortho-Substituted Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Yield (%) |

| 1 | 2-Iodotoluene | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 89 |

| 2 | 2-Iodoanisole | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 81 |

| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 84 |

| 4 | 2-Iodoaniline | Pd₂(dba)₃ (2.5) | SPhos (5.0) | 71 |

Data adapted from literature reports. Conditions may vary.

Experimental Protocols

Protocol 1: Preparation of the Organozinc Reagent from Boc-3-iodo-Ala-OMe

This protocol describes the formation of the key organozinc intermediate, which is the active nucleophile in subsequent cross-coupling reactions.

Materials:

-

Boc-3-iodo-Ala-OMe

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for activation)

-

Flame-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc dust (1.5 equivalents).

-

Briefly heat the flask under vacuum with a heat gun and then allow it to cool to room temperature under a stream of argon.

-

Add a crystal of iodine to the zinc dust.

-

Add a solution of Boc-3-iodo-Ala-OMe (1.0 equivalent) in anhydrous THF via cannula.

-

The reaction mixture may be gently warmed or sonicated to initiate the insertion of zinc. The disappearance of the iodine color and the formation of a grayish suspension indicate the formation of the organozinc reagent.

-

The resulting organozinc reagent is typically used immediately in the subsequent cross-coupling reaction without isolation.

Caption: Workflow for the formation of the organozinc reagent.

Protocol 2: Negishi Cross-Coupling of the Organozinc Reagent with an Aryl Halide

This protocol details the palladium-catalyzed cross-coupling of the in situ generated organozinc reagent with a representative aryl halide.

Materials:

-

In situ generated organozinc reagent from Protocol 1

-

Aryl halide (e.g., 4-iodobenzonitrile) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Phosphine ligand (e.g., SPhos, 5.0 mol%)

-

Anhydrous THF

-

Flame-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in anhydrous THF. Stir for 15-20 minutes at room temperature to form the active catalyst complex.

-

To this catalyst mixture, add the aryl halide.

-

Transfer the freshly prepared organozinc reagent from Protocol 1 to the flask containing the catalyst and aryl halide via cannula at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (typically 50-60 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-aryl-alanine derivative.

Caption: Experimental workflow for the Negishi cross-coupling.

Caption: Catalytic cycle of the Negishi cross-coupling.

Conclusion

Boc-3-iodo-Ala-OMe is a valuable reagent for the synthesis of non-natural amino acids, which are of significant interest in medicinal chemistry and drug development. The protocols outlined above, centered on the formation of an organozinc intermediate and its subsequent palladium-catalyzed Negishi cross-coupling, provide a reliable and versatile strategy for accessing a wide range of β-substituted alanine derivatives. These methods are essential for researchers aiming to create novel peptides and peptidomimetics with tailored properties.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids from Boc-L-3-iodoalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Boc-L-3-iodoalanine methyl ester as a versatile building block for the preparation of a wide array of unnatural α-amino acids. This valuable intermediate allows for the introduction of diverse functionalities at the β-position through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols detailed herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Unnatural amino acids are crucial components in modern drug discovery and chemical biology. Their incorporation into peptides and other bioactive molecules can lead to enhanced potency, improved pharmacokinetic properties, and novel biological activities. N-Boc-L-3-iodoalanine methyl ester is a readily accessible and highly versatile precursor for the synthesis of these valuable compounds. The presence of an iodine atom at the β-carbon provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This document outlines the synthesis of the starting iodoalanine derivative and its application in several key transformations, including Sonogashira, Suzuki, Negishi, and Heck couplings, as well as nucleophilic displacement with azide.

Synthesis of Starting Material: Boc-L-3-iodoalanine Methyl Ester

The starting material, N-Boc-L-3-iodoalanine methyl ester, can be efficiently prepared from commercially available N-Boc-L-serine methyl ester in a two-step procedure.[1]

Experimental Protocol:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.05 equiv.), triethylamine hydrochloride (Me₃N·HCl, 0.1 equiv.), and p-toluenesulfonyl chloride (TsCl, 1.0 equiv.).

-

Slowly add triethylamine (Et₃N, 1.0 equiv.) in CH₂Cl₂ to the reaction mixture at 0 °C over 40 minutes.

-

Stir the resulting slurry at 0 °C for 2 hours.

-

Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.

-

Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [1]

-

Dissolve the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 equiv.) in acetone.

-

Add sodium iodide (NaI, 1.2 equiv.) in one portion and stir the reaction mixture in the dark at room temperature for 3 days.

-

If the reaction is incomplete (monitored by TLC), add an additional portion of NaI (0.3 equiv.) and continue stirring for another day.

-

Remove the acetone under reduced pressure at 0 °C.

-

Dissolve the residue in diethyl ether and wash with water, 10% aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a hot mixture of petroleum ether and diethyl ether to afford N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as a white to pale yellow solid.

Quantitative Data:

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1 | N-Boc-O-(p-toluenesulfonyl)-L-serine methyl ester | N-Boc-L-serine methyl ester | TsCl, Et₃N, DMAP, Me₃N·HCl | CH₂Cl₂ | 64-69 | [1] |

| 2 | N-Boc-L-3-iodoalanine methyl ester | N-Boc-O-(p-toluenesulfonyl)-L-serine methyl ester | NaI | Acetone | 80-82 | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

N-Boc-L-3-iodoalanine methyl ester is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety, leading to the synthesis of β-alkynyl-α-amino acids. These compounds are valuable precursors for the synthesis of modified peptides and heterocyclic systems.

General Experimental Protocol:

-

To a solution of Boc-L-3-iodoalanine methyl ester (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling:

| Alkyne Partner | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | N-Boc-β-(phenylethynyl)-L-alanine methyl ester | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 78-95 |

| Trimethylsilylacetylene | N-Boc-β-(trimethylsilylethynyl)-L-alanine methyl ester | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85 |

| 1-Hexyne | N-Boc-β-(hex-1-ynyl)-L-alanine methyl ester | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 75 |

| 4-Methoxyphenylacetylene | N-Boc-β-((4-methoxyphenyl)ethynyl)-L-alanine methyl ester | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 88 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond, providing access to a wide range of substituted phenylalanine derivatives.

General Experimental Protocol:

-

In a reaction vessel, combine Boc-L-3-iodoalanine methyl ester (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until completion.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | N-Boc-L-phenylalanine methyl ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methylphenylboronic acid | N-Boc-4-methyl-L-phenylalanine methyl ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 3-Methoxyphenylboronic acid | N-Boc-3-methoxy-L-phenylalanine methyl ester | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 88 |

| 2-Naphthylboronic acid | N-Boc-β-(naphthalen-2-yl)-L-alanine methyl ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 79 |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent, prepared in situ from Boc-L-3-iodoalanine methyl ester, with an aryl or vinyl halide. This method is particularly useful for coupling with electron-rich or sterically hindered partners.

General Experimental Protocol: [2][3]

-

Preparation of the Organozinc Reagent:

-

Activate zinc dust by washing with HCl, water, ethanol, and diethyl ether, then drying under vacuum.

-

Add the activated zinc (1.5-2.0 equiv.) to a solution of Boc-L-3-iodoalanine methyl ester (1.0 equiv.) in a polar aprotic solvent like THF or DMAc.

-

Stir the suspension at room temperature until the formation of the organozinc reagent is complete (typically 1-2 hours).

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve the aryl halide (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., SPhos or P(o-tol)₃, 2-4 mol%) in the same solvent.

-

Add the freshly prepared organozinc reagent solution to the catalyst mixture.

-

Stir the reaction at room temperature or with heating (e.g., 50-80 °C) until the reaction is complete.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data for Negishi Coupling: [2][3]

| Aryl Halide | Product | Catalyst System | Solvent | Yield (%) |

| Iodobenzene | N-Boc-L-phenylalanine methyl ester | Pd₂(dba)₃ / SPhos | THF | 95 |

| 4-Bromoanisole | N-Boc-4-methoxy-L-phenylalanine methyl ester | Pd₂(dba)₃ / SPhos | DMAc | 91 |

| 2-Iodotoluene | N-Boc-2-methyl-L-phenylalanine methyl ester | Pd₂(dba)₃ / SPhos | THF | 85 |

| 3-Bromopyridine | N-Boc-β-(pyridin-3-yl)-L-alanine methyl ester | Pd(OAc)₂ / P(o-tol)₃ | DMF | 78 |

Heck Coupling

The Heck coupling reaction of Boc-L-3-iodoalanine methyl ester with alkenes provides access to various β,γ-unsaturated amino acids.